REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:15])[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[NH2:16][NH2:17]>O1CCOCC1>[Cl:15][C:6]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[C:2]([NH:16][NH2:17])[N:3]=[N:4][CH:5]=1
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Name
|
|
Quantity
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2.56 g
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Type
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reactant
|
Smiles
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ClC=1N=NC=C(C1C1=CC=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
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36 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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CONCENTRATION
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Details
|
the reaction was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
To the obtained residue was added 2-propanol (80 mL)
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Type
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CUSTOM
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Details
|
the resulting white solid was removed by filtration
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Type
|
CONCENTRATION
|
Details
|
The collected liquid was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N=NC1)NN)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |